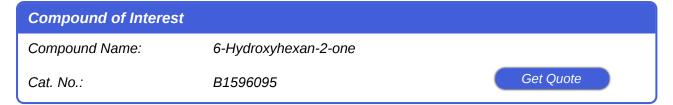


6-hydroxyhexan-2-one chemical and physical properties

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An In-depth Technical Guide to 6-hydroxyhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of **6-hydroxyhexan-2-one**. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this versatile bifunctional molecule.

Chemical and Physical Properties

6-hydroxyhexan-2-one, also known as 4-acetyl-1-butanol, is a colorless to light yellow liquid. [1] Its bifunctional nature, containing both a hydroxyl and a ketone group, makes it a valuable intermediate in organic synthesis.[2]

Identifiers and General Properties



Property	Value	Source(s)
IUPAC Name	6-hydroxyhexan-2-one	[3]
CAS Number	21856-89-3	[3]
Molecular Formula	C ₆ H ₁₂ O ₂	[3]
Molecular Weight	116.16 g/mol	[3]
Canonical SMILES	CC(=0)CCCCO	[3]
InChI Key	UALYCKSVHDYQRP- UHFFFAOYSA-N	[3]
Appearance	Colorless to light yellow liquid	[1]
Synonyms	6-Hydroxy-2-hexanone, 4- Acetyl-1-butanol, 5- Oxohexanol	[1][3]

Physical Properties

The physical properties of **6-hydroxyhexan-2-one** have been reported with some variability across different sources. The following table summarizes the available data.

Property	Value	Source(s)
Boiling Point	212.22 °C (estimate)	[1]
227.9 °C at 760 mmHg	[4]	
Melting Point	-3.75 °C (estimate)	[1]
Density	0.9200 g/cm ³	[1]
0.95 g/cm ³	[4]	
Refractive Index	1.4300	[1]
рКа	15.08 ± 0.10 (Predicted)	[1]



Computed Properties

Property	Value	Source(s)
XLogP3-AA	-0.1	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	4	[3]
Exact Mass	116.083729621 Da	[3]
Monoisotopic Mass	116.083729621 Da	[3]
Topological Polar Surface Area	37.3 Ų	[3]
Heavy Atom Count	8	[3]
Complexity	68.9	[3]

Synthesis and Reactivity

6-hydroxyhexan-2-one is a key intermediate in various organic syntheses.[2] Its dual functionality allows for a wide range of chemical transformations. The hydroxyl group can undergo reactions such as esterification, etherification, and oxidation, while the ketone group is susceptible to nucleophilic addition and condensation reactions.[2]

Experimental Protocol: Synthesis of 6-hydroxyhexan-2-one

A common method for the synthesis of **6-hydroxyhexan-2-one** is through the reductive cleavage of a protected precursor. The following protocol is a representative example based on established chemical principles.

Reaction: Reductive cleavage of 2-methyl-2-(3-butenyl)-1,3-dioxolane.

Materials:

2-methyl-2-(3-butenyl)-1,3-dioxolane



- Lithium metal
- · Liquid ammonia
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ammonium chloride (saturated aqueous solution)
- Hydrochloric acid (e.g., 3M)
- Sodium bicarbonate (saturated aqueous solution)
- Brine
- · Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reactions under inert atmosphere and at low temperatures.

Procedure:

- Reaction Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas
 inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g.,
 nitrogen or argon).
- Reaction: The flask is cooled to -78 °C using a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask.
- Small pieces of lithium metal are added to the liquid ammonia with stirring until a persistent blue color is obtained.
- A solution of 2-methyl-2-(3-butenyl)-1,3-dioxolane in anhydrous diethyl ether or THF is added dropwise to the lithium-ammonia solution.
- The reaction mixture is stirred at -78 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).



- Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride until the blue color disappears. The liquid ammonia is then allowed to evaporate.
- Hydrolysis: The aqueous residue is treated with hydrochloric acid at 0 °C to hydrolyze the ketal protecting group. The mixture is stirred until the hydrolysis is complete (monitored by TLC).
- Work-up: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **6-hydroxyhexan-2-one**.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **6-hydroxyhexan-2-one**.

- Mass Spectrometry (Electron Ionization): The NIST Mass Spectrometry Data Center reports
 a spectrum with a top peak at m/z 43, a second highest at m/z 55, and a third highest at m/z
 98.[3]
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are available in public databases.[3] The spectrum would be expected to show characteristic absorptions for the hydroxyl (O-H stretch) and carbonyl (C=O stretch) functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹³C NMR: Spectra are available through various databases.[3][5] The spectrum is expected to show six distinct carbon signals corresponding to the molecular structure.
 - ¹H NMR: While detailed experimental spectra are not readily available in the search results, predicted spectra can be found. The proton NMR would show characteristic



signals for the methyl ketone, the methylene groups of the carbon chain, and the methylene group adjacent to the hydroxyl group, as well as the hydroxyl proton itself.

Safety and Handling

6-hydroxyhexan-2-one is classified with the following GHS hazard statements[3]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements: Standard safe handling procedures for laboratory chemicals should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.[3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Mandatory Visualizations Synthesis Workflow of 6-hydroxyhexan-2-one

The following diagram illustrates a logical workflow for the synthesis of **6-hydroxyhexan-2-one** via the reductive cleavage of a protected precursor.



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